Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid
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Overview
Description
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid is a complex organic compound that combines the properties of benzylthiourea and butanedioic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of benzylthiourea with a suitable dicarboxylic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylthiourea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and alteration of cellular metabolic activities .
Comparison with Similar Compounds
Similar Compounds
Benzylthiourea: Shares the thiourea moiety but lacks the dicarboxylic acid component.
Butanedioic Acid: Contains the dicarboxylic acid group but lacks the benzylthiourea moiety.
Cycloheptyl Derivatives: Compounds with similar cycloheptyl structures but different functional groups
Uniqueness
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid is unique due to its combination of benzylthiourea and butanedioic acid derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61153-97-7 |
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Molecular Formula |
C20H28N2O6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid |
InChI |
InChI=1S/C12H18O6.C8H10N2S/c13-9(14)7-8(10(15)16)12(11(17)18)5-3-1-2-4-6-12;9-8(11)10-6-7-4-2-1-3-5-7/h8H,1-7H2,(H,13,14)(H,15,16)(H,17,18);1-5H,6H2,(H3,9,10,11) |
InChI Key |
MTPWJMHDVGEULV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(CC(=O)O)C(=O)O)C(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
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